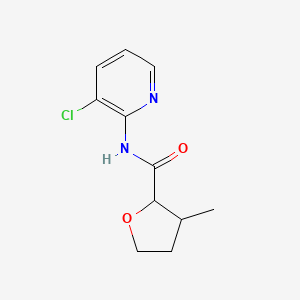![molecular formula C19H24N2O3 B7642186 3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MP-10, which is a potent and selective agonist of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is responsible for mediating the analgesic effects of opioids. MP-10 has been extensively studied for its potential use in the treatment of pain and addiction.
Mécanisme D'action
MP-10 exerts its analgesic effects by binding to the μ-opioid receptor and activating it. This activation leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. MP-10 also activates the reward pathway in the brain, which is responsible for mediating the reinforcing effects of opioids. This activation leads to the release of dopamine, which is a neurotransmitter that is responsible for mediating feelings of pleasure and reward.
Biochemical and physiological effects:
MP-10 has been found to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and respiratory depression. It has also been found to produce euphoria and addiction in some individuals. MP-10 has been found to have a high potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for use in lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor's function. It has also been found to be more potent and selective than morphine, which is a commonly used opioid analgesic. However, MP-10 has limitations for use in lab experiments. It has a high potential for abuse and dependence, which makes it difficult to use in studies involving human subjects.
Orientations Futures
There are several future directions for research on MP-10. One area of research is the development of new drugs based on the structure of MP-10 that have improved analgesic properties and reduced potential for abuse and dependence. Another area of research is the identification of new targets for the development of drugs for the treatment of pain and addiction. Finally, research on the mechanisms of action of MP-10 and other opioids can help to improve our understanding of the neurobiology of pain and addiction.
Méthodes De Synthèse
The synthesis of 3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid involves several steps. The first step involves the synthesis of 7-methyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(piperidin-3-yl)propan-1-one in the presence of a base to give the desired product.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MP-10 has been found to be more potent and selective than morphine, which is a commonly used opioid analgesic.
Propriétés
IUPAC Name |
3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-4-2-6-16-15(11-20-19(13)16)10-17(22)21-9-3-5-14(12-21)7-8-18(23)24/h2,4,6,11,14,20H,3,5,7-10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZVNODLXZRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(=O)N3CCCC(C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)

![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)

![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642191.png)
![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)